molecular formula C25H20F3N5 B2383714 N-(2-Phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 866844-73-7

N-(2-Phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2383714
CAS No.: 866844-73-7
M. Wt: 447.465
InChI Key: QYMYNPWHRBEMBS-UHFFFAOYSA-N
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Description

N-(2-Phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H20F3N5 and its molecular weight is 447.465. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Nematicidal Properties

A study by Reddy, Kumar, and Sunitha (2016) synthesized a new class of triazolo[4,3-c]quinazolinylthiazolidinones, demonstrating significant antimicrobial and nematicidal properties against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains and nematodes. This research suggests potential applications of these compounds in developing new antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).

Adenosine Receptor Antagonists

Burbiel et al. (2016) identified 2‐amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor (AR) antagonists, discovering several potent and selective A3AR antagonists. This research highlights the potential of triazoloquinazoline derivatives in treating diseases mediated by adenosine receptors, such as cardiovascular and central nervous system disorders (Burbiel et al., 2016).

Benzodiazepine Binding Activity

Research by Francis et al. (1991) explored triazolo[1,5-c]quinazolin-5(6H)-ones and their high affinity for the benzodiazepine (BZ) receptor, identifying compounds with potent BZ antagonistic properties. This study lays the groundwork for the development of new BZ receptor modulators, potentially offering alternative treatments for disorders treated with benzodiazepines (Francis et al., 1991).

Tubulin Polymerization Inhibitors

Driowya et al. (2016) synthesized triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. The study found that certain derivatives are potent inhibitors of tubulin assembly and exhibit significant anticancer activity across a range of cancer cell lines. These findings suggest applications in cancer therapy, particularly in targeting the microtubule dynamics of cancer cells (Driowya et al., 2016).

Anticonvulsant Activity

Zheng et al. (2013) investigated 5‐phenyl‐[1,2,4]triazolo[4,3‐c]quinazolin‐3‐amine derivatives for their anticonvulsant activity. The study identified compounds effective in the maximal electroshock seizure test, indicating potential applications in developing new anticonvulsant drugs (Zheng et al., 2013).

Properties

IUPAC Name

N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N5/c1-16(17-8-3-2-4-9-17)15-29-23-20-12-5-6-13-21(20)33-24(30-23)22(31-32-33)18-10-7-11-19(14-18)25(26,27)28/h2-14,16H,15H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMYNPWHRBEMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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